molecular formula C21H24N6O2 B12467128 N-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}glycine

N-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}glycine

Cat. No.: B12467128
M. Wt: 392.5 g/mol
InChI Key: VIBVQRSZJXVLAI-UHFFFAOYSA-N
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Description

N-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}glycine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine ring substituted with bis(4-ethylphenyl)amino groups and a glycine moiety, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}glycine typically involves multiple steps, including the formation of the triazine ring and subsequent substitution reactions. One common method involves the reaction of cyanuric chloride with 4-ethylphenylamine under controlled conditions to form the bis(4-ethylphenyl)amino-substituted triazine. This intermediate is then reacted with glycine to yield the final product. The reaction conditions often require the use of solvents like acetonitrile and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted triazines.

Scientific Research Applications

N-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}glycine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}glycine exerts its effects involves interactions with specific molecular targets. The triazine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bis(4-ethylphenyl)amino groups may enhance the compound’s binding affinity and specificity, while the glycine moiety can facilitate interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}glycine stands out due to its combination of a triazine ring with bis(4-ethylphenyl)amino groups and a glycine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H24N6O2

Molecular Weight

392.5 g/mol

IUPAC Name

2-[[4,6-bis(4-ethylanilino)-1,3,5-triazin-2-yl]amino]acetic acid

InChI

InChI=1S/C21H24N6O2/c1-3-14-5-9-16(10-6-14)23-20-25-19(22-13-18(28)29)26-21(27-20)24-17-11-7-15(4-2)8-12-17/h5-12H,3-4,13H2,1-2H3,(H,28,29)(H3,22,23,24,25,26,27)

InChI Key

VIBVQRSZJXVLAI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=C(C=C3)CC

Origin of Product

United States

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